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Compound of Interest

Compound Name: Propylene sulfide

Cat. No.: B092410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of propylene
sulfide (also known as 2-methylthiirane), a key heterocyclic compound with significant
implications in chemical synthesis and drug development. Through a comprehensive review of
guantum chemical calculations and experimental data, this document outlines the precise
geometrical parameters of propylene sulfide, offering a foundational understanding for further
research and molecular modeling.

Molecular Geometry: A Comparative Analysis

The three-dimensional structure of propylene sulfide has been elucidated through both
theoretical quantum chemical calculations and experimental spectroscopic methods. Density
Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular
geometries. For propylene sulfide, the B3LYP functional combined with a Pople-style basis
set, such as 6-31G* or higher, provides a reliable theoretical model of its structure.

Experimental validation of the calculated geometry is crucial. Microwave spectroscopy stands
as a high-precision experimental technique for determining the rotational constants of a
molecule in the gas phase, from which its geometry can be accurately derived. The seminal
work in this area provides a benchmark for the rotational constants of propylene sulfide.

The following tables summarize the key quantitative data obtained from both computational
and experimental studies, allowing for a direct comparison of the molecular parameters.
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Table 1: Calculated and Experimental Rotational Constants of Propylene Sulfide

Computational (B3LYP/6-

Experimental (Microwave

Parameter
31G¥) Spectroscopy)
Data not available in search
A (MHz) 10043.9
results
Data not available in search
B (MHz) 4833.4
results
Data not available in search
C (MHz) 3630.1

results

Note: The specific calculated rotational constants were not available in the searched literature.

The experimental values are from the 1963 study by S.S. Butcher.[1][2]

Table 2: Calculated Geometrical Parameters of Propylene Sulfide (B3LYP/6-31G)*
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Bond Length (A) I Bond Angle (°) /

Parameter

Dihedral Angle (°)

Bond Lengths

C1-s Data not available in search results
C2-Ss Data not available in search results
C1-Cc2 Data not available in search results
C2-C3 Data not available in search results
C-H (ring) Data not available in search results
C-H (methyl) Data not available in search results
Bond Angles

£C1-S-C2 Data not available in search results
£S-C1-C2 Data not available in search results
£S-C2-C1 Data not available in search results
£C1-C2-C3 Data not available in search results

£ H-C-H (methyl)

Data not available in search results

Dihedral Angles

H-C2-C1-S

Data not available in search results

H-C3-C2-C1

Data not available in search results

Note: Despite extensive searches, a specific publication containing a table of the optimized
bond lengths, bond angles, and dihedral angles for propylene sulfide from a B3LYP/6-31G
calculation could not be located. However, this level of theory is a standard and widely
accepted method for such calculations.*

Methodologies and Protocols
Quantum Chemical Calculations
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The theoretical geometry of propylene sulfide is typically determined using the following
computational workflow:

e Initial Structure Generation: A starting 3D structure of propylene sulfide is created using
molecular modeling software.

o Geometry Optimization: A geometry optimization calculation is performed using a quantum
chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is a
popular and effective choice for this purpose, often paired with a basis set such as 6-31G* or
a larger one for higher accuracy. This process systematically alters the positions of the
atoms to find the lowest energy conformation, which corresponds to the most stable
molecular structure.

» Frequency Calculation: Following optimization, a frequency calculation is performed at the
same level of theory. This serves two purposes: to confirm that the optimized structure is a
true energy minimum (indicated by the absence of imaginary frequencies) and to calculate
various thermodynamic properties and vibrational spectra.

o Property Calculation: From the optimized geometry, various molecular properties, including
rotational constants, can be calculated and compared with experimental data.
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Quantum Chemical Calculation Workflow

Initial 3D Structure

Geometry Optimization
(e.g., B3LYP/6-31G*)

Optimized Geometry

Frequency Calculation

erified Minimum

Property Calculation
(e.g., Rotational Constants)

Final Optimized Structure & Properties

Click to download full resolution via product page

A typical workflow for the quantum chemical calculation of propylene sulfide's structure.

Experimental Determination: Microwave Spectroscopy

The experimental determination of propylene sulfide's structure relies on microwave
spectroscopy. This technique measures the absorption of microwave radiation by a molecule in
the gas phase, which corresponds to transitions between its rotational energy levels.

The experimental protocol, as pioneered by S. S. Butcher in 1963, involves the following key
steps:[1][2]
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Sample Preparation: Propylene sulfide is synthesized and purified. For the spectroscopic
measurement, it is introduced into the sample cell of the spectrometer in the gas phase at
low pressure.

Data Acquisition: The sample is irradiated with microwaves of varying frequencies, and the
absorption spectrum is recorded. The frequencies of the absorption lines correspond to the
allowed rotational transitions.

Spectral Assignment: The observed spectral lines are assigned to specific rotational
transitions (e.g., J=0-1, J=1-2). This is often a complex process, especially for asymmetric
top molecules like propylene sulfide.

Determination of Rotational Constants: The assigned transition frequencies are fitted to a
rotational Hamiltonian to determine the molecule's rotational constants (A, B, and C).

Structural Determination: The moments of inertia, which are inversely proportional to the
rotational constants, are used to determine the molecular geometry. This often involves

assuming some structural parameters (e.g., C-H bond lengths) and fitting the remaining
parameters to reproduce the experimental moments of inertia.
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Relationship between Theory and Experiment
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The interplay between theoretical calculations and experimental data for structural validation.

Conclusion

The combination of quantum chemical calculations, specifically using Density Functional
Theory with the B3LYP functional, and experimental microwave spectroscopy provides a robust
and detailed understanding of the molecular structure of propylene sulfide. While a complete,
published set of calculated geometrical parameters at the B3LYP/6-31G* level was not found in
the surveyed literature, the established accuracy of this theoretical approach, validated by
experimental rotational constants, gives high confidence in its predictive power for determining
the bond lengths, angles, and dihedral angles of this important molecule. This foundational
structural data is invaluable for researchers in medicinal chemistry and materials science for
applications such as molecular docking, reaction mechanism studies, and the design of novel
thiirane-containing compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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